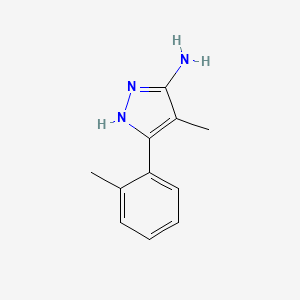
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine, also known as 4-MMPA, is a chemical compound that belongs to the family of pyrazoles. It has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development.
作用機序
The mechanism of action of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine involves its ability to inhibit the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can reduce the production of prostaglandins, thereby reducing inflammation and pain.
生化学的および生理学的効果
Studies have shown that 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine has been shown to have a low toxicity profile, making it a promising candidate for drug development.
実験室実験の利点と制限
One of the main advantages of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is its ability to inhibit the activity of COX-2, which is a key mediator of inflammation. This makes it a promising candidate for the development of anti-inflammatory drugs. However, one of the limitations of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. One area of research could focus on the development of more efficient synthesis methods for 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. Another area of research could focus on the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. Additionally, further studies could be conducted to explore the potential applications of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
合成法
The synthesis of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of methyl iodide. The resulting product is then subjected to reduction with sodium borohydride to yield 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. This method has been reported to have a yield of 65% and is considered to be an efficient and cost-effective method for the synthesis of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine.
科学的研究の応用
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in the field of medicine and drug development. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and neurological disorders. Studies have also demonstrated that 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
特性
IUPAC Name |
4-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-5-3-4-6-9(7)10-8(2)11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKAZJXKYSYMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=NN2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

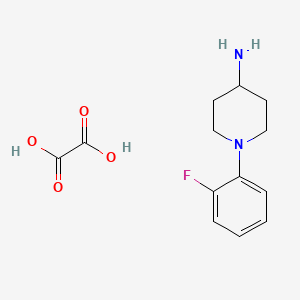
![6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2626126.png)
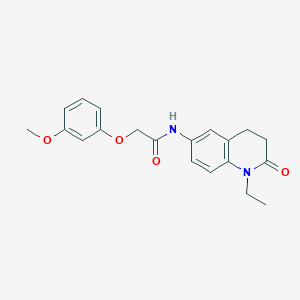
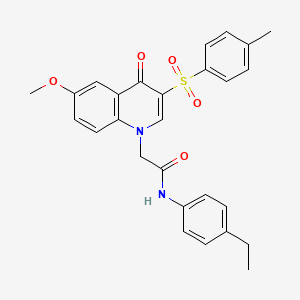
![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)
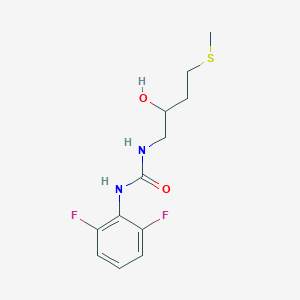
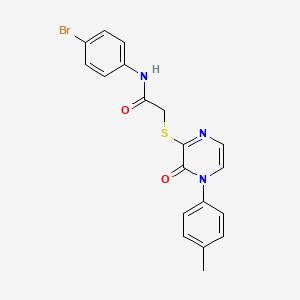
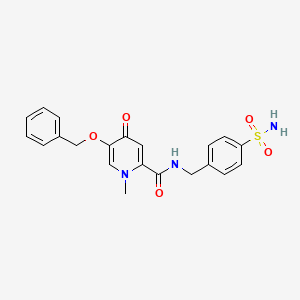
![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)

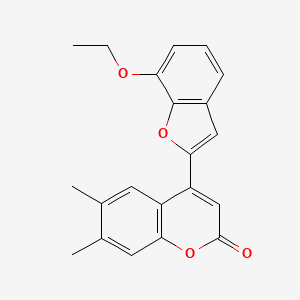
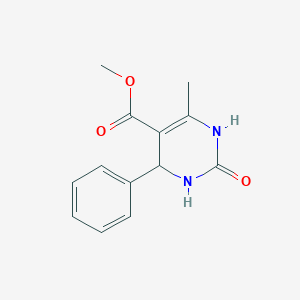
methanone](/img/structure/B2626145.png)
![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)